4-(3-Methoxyphenyl)isoindoline

PDE4 inhibition cAMP hydrolysis Inflammation

Fragment-based drug discovery (FBDD) and PDE4-targeted lead optimization require well-characterized starting points with validated biological activity. Generic isoindoline cores fail to deliver the target engagement needed for SAR studies. 4-(3-Methoxyphenyl)isoindoline directly addresses this gap: • Validated PDE4A IC50 of 553 nM->18-fold more potent than the unsubstituted phenyl analog. • MW of 225.28 g/mol (<250 Da) & calculated logP of 2.2-3.0: ideal for CNS-penetrant fragment libraries. • Reliable synthetic route ensures consistent supply for custom derivatization and probe synthesis.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B8155231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)isoindoline
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=CC3=C2CNC3
InChIInChI=1S/C15H15NO/c1-17-13-6-2-4-11(8-13)14-7-3-5-12-9-16-10-15(12)14/h2-8,16H,9-10H2,1H3
InChIKeyNIXRXOQAMQOXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenyl)isoindoline: A Key Isoindoline Scaffold for PDE4-Targeted Research and Drug Discovery


4-(3-Methoxyphenyl)isoindoline (molecular formula C15H15NO, exact mass 225.115364 g/mol) is a heterocyclic organic compound belonging to the isoindoline class, which is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring [1]. The compound features a 3-methoxyphenyl substituent at the 4-position of the isoindoline core, which is known to influence its biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor [2]. Isoindoline derivatives, including this compound, are actively investigated in medicinal chemistry for their potential in treating inflammatory diseases, cancer, and other conditions mediated by PDE4 and tumor necrosis factor-alpha (TNF-α) [3].

Why 4-(3-Methoxyphenyl)isoindoline is Not Interchangeable with Unsubstituted or Para-Substituted Isoindoline Analogs


The biological activity, physicochemical properties, and synthetic utility of isoindoline derivatives are exquisitely sensitive to the position and nature of substituents on the pendant phenyl ring. The 3-methoxyphenyl substitution in 4-(3-Methoxyphenyl)isoindoline provides a specific electronic and steric profile that directly impacts target binding and molecular properties, making it non-fungible with unsubstituted phenyl, 4-methoxyphenyl, or 3-ethoxyphenyl analogs. Direct comparative data presented in Section 3 demonstrates that even minor changes in substitution pattern lead to measurable differences in PDE4 inhibitory potency, lipophilicity (logP), and molecular weight—each of which is a critical parameter in compound selection for lead optimization, SAR studies, or building block procurement. Substituting a generic isoindoline core for this specific derivative risks invalidating structure-activity relationship (SAR) hypotheses and may result in significantly altered biological outcomes .

4-(3-Methoxyphenyl)isoindoline: Quantitative Differentiation Evidence vs. Closest Analogs


PDE4A Inhibitory Potency: 4-(3-Methoxyphenyl)isoindoline vs. Unsubstituted Phenyl Analog

4-(3-Methoxyphenyl)isoindoline demonstrates measurable PDE4A inhibitory activity with an IC50 of 553 nM in an HTRF-based immunoassay using recombinant human PDE4A overexpressed in HEK293 cells [1]. In contrast, the unsubstituted phenyl analog (4-phenylisoindoline) exhibits no detectable PDE4A inhibition at concentrations up to 10 µM under identical assay conditions, as reported in the same bioactivity dataset [1][2]. This represents a >18-fold improvement in potency attributable solely to the presence of the 3-methoxy substituent, which likely enhances hydrophobic contacts and/or alters the electronic surface complementary to the PDE4A catalytic site.

PDE4 inhibition cAMP hydrolysis Inflammation Drug discovery

Lipophilicity Modulation: Impact of 3-Methoxy Substitution on Calculated logP Compared to Para Isomer

The 3-methoxy substitution on the phenyl ring of 4-(3-Methoxyphenyl)isoindoline results in a calculated logP (clogP) of approximately 2.2–3.0, depending on the computational method [1]. This is notably higher than the para-methoxy isomer (4-(4-methoxyphenyl)isoindoline), which has a reported XlogP of 2.2 . While the difference may appear modest, it is significant in the context of central nervous system (CNS) drug design, where optimal logP values for blood-brain barrier penetration typically fall between 2 and 3.5. The meta substitution pattern in this compound provides a more favorable lipophilicity profile for CNS applications compared to the para isomer, which is more hydrophilic and may exhibit reduced membrane permeability.

Physicochemical properties Lipophilicity Drug-likeness ADME

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics in Fragment-Based Drug Discovery

4-(3-Methoxyphenyl)isoindoline has an exact mass of 225.115364 g/mol and a molecular weight of approximately 225.28 g/mol . In contrast, the unsubstituted 4-phenylisoindoline analog has a molecular weight of 195.26 g/mol , and the more complex PDE4 inhibitor Apremilast has a molecular weight of 460.5 g/mol . For fragment-based drug discovery (FBDD), this compound resides in an optimal molecular weight range (typically < 250 Da) that balances sufficient complexity for target engagement with high ligand efficiency. Its molecular weight is 30 Da greater than the unsubstituted phenyl analog, providing additional opportunities for productive binding interactions without exceeding the upper limit for fragment screening libraries.

Fragment-based drug discovery Ligand efficiency Physicochemical properties Lead optimization

4-(3-Methoxyphenyl)isoindoline: Recommended Applications Based on Quantitative Differentiation


PDE4 Inhibitor Lead Optimization and SAR Studies

With a validated IC50 of 553 nM against PDE4A, 4-(3-Methoxyphenyl)isoindoline serves as a quantifiably active starting point for structure-activity relationship (SAR) studies aimed at improving PDE4 inhibitory potency . Its >18-fold advantage over the unsubstituted phenyl analog makes it a clear choice for building focused libraries to explore the impact of additional substituents on the isoindoline core or pendant phenyl ring. Researchers can use this compound to benchmark new derivatives and to elucidate the molecular determinants of PDE4 subtype selectivity.

Fragment-Based Drug Discovery (FBDD) Library Member

The compound's molecular weight (225.28 g/mol) falls within the optimal range for fragment screening libraries (< 250 Da), offering a favorable balance between molecular complexity and ligand efficiency . Unlike the simpler 4-phenylisoindoline (195.26 g/mol), this compound provides an additional methoxy 'handle' for productive binding interactions and for subsequent fragment elaboration via X-ray crystallography or NMR-based techniques. It is well-suited for inclusion in diversity-oriented FBDD collections targeting PDE4 or other isoindoline-binding proteins.

CNS Drug Discovery Building Block

The meta-methoxy substitution pattern confers a calculated logP in the range of 2.2–3.0, which is favorable for crossing the blood-brain barrier (optimal logP 2–3.5) . This property, combined with its moderate molecular weight, makes 4-(3-Methoxyphenyl)isoindoline a valuable building block for synthesizing CNS-penetrant PDE4 inhibitors for potential applications in neuroinflammation, depression, or cognitive disorders. The compound offers a more balanced CNS drug-likeness profile compared to the more hydrophilic para-methoxy isomer.

Custom Synthesis and Chemical Biology Probe Development

The compound is available from multiple commercial suppliers, with typical purity specifications of ≥95% . Its well-defined chemical structure and documented synthetic routes (e.g., condensation of 3-methoxyaniline with phthalic anhydride followed by cyclization) facilitate further derivatization . This makes it a reliable starting material for custom synthesis projects, including the preparation of biotinylated or fluorescent probes for target engagement studies, or for generating focused compound libraries for high-throughput screening.

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